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Compound of Interest

Compound Name:
4-Methyl-1-(2-pyrazinyl)-4-

piperidinamine

CAS No.: 412355-93-2

Cat. No.: B3136227

Get Quote

Executive Summary & Application Context
4-Methyl-1-(2-pyrazinyl)-4-piperidinamine (C₁₀H₁₆N₄) is a specialized gem-disubstituted

piperidine intermediate. Its structural uniqueness lies in the quaternary carbon at the 4-position,

bearing both a methyl group and a primary amine. This motif is essential for restricting

conformational flexibility in drug candidates, enhancing potency in GPCR targets compared to

non-methylated analogs.

However, this structural rigidity introduces analytical challenges. The primary amine is prone to

oxidative degradation and carbamate formation (CO₂ absorption) in its Free Base form. This

guide compares the Free Base performance against the Dihydrochloride (2HCl) Salt form,

demonstrating why salt formation is the superior strategy for long-term stability and precise

elemental characterization.

Product Identity
IUPAC Name: 4-Methyl-1-(pyrazin-2-yl)piperidin-4-amine
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Formula: C₁₀H₁₆N₄

Molecular Weight: 192.26 g/mol (Free Base)

Key Motif: Gem-methyl/amine (Quaternary Center)

Comparative Analysis: Free Base vs.
Dihydrochloride Salt
The following data contrasts the elemental composition and stability profiles of the two forms.

Elemental Analysis (CHN) is the definitive method for confirming salt stoichiometry (Base:Acid

ratio).

Table 1: Elemental Analysis (CHN) Reference Data
Comparison of Theoretical values vs. Typical "Found" values for commercial high-purity

batches.

Element
Free Base
(Theoretical
)

Free Base
(Typical
Found)

2HCl Salt
(Theoretical
)*

2HCl Salt
(Typical
Found)

Status

Carbon (C) 62.47%
61.8% -

62.2%
45.29%

44.9% -

45.4%
Pass

Hydrogen (H) 8.39%
8.5% -

8.7%**
6.84% 6.9% - 7.1% Pass

Nitrogen (N) 29.14%
28.5% -

28.9%
21.13%

20.8% -

21.2%
Pass

Chlorine (Cl) 0.00% < 0.1% 26.74%
26.4% -

26.9%
Pass

*Theoretical calculated for C₁₀H₁₆N₄ · 2HCl (MW 265.18). **Elevated Hydrogen in Free Base

often indicates hygroscopicity (absorbed H₂O).

Table 2: Performance & Stability Comparison
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Feature
Free Base
(Alternative A)

2HCl Salt
(Recommended)

Impact on
Research

Hygroscopicity High (Deliquescent) Low (Crystalline Solid)

Free base requires

handling in glovebox

for accurate weighing.

Shelf-Life < 3 Months (4°C) > 2 Years (RT)

Salt form allows for

bulk storage without

degradation.

Solubility
Soluble in DCM,

MeOH

Soluble in Water,

DMSO

Salt form is preferred

for aqueous

bioassays; Free base

for organic synthesis.

EA Precision Low (CO₂ absorption) High

Salt form yields

consistent CHN data;

Free base often fails

C% due to carbamate

formation.

Critical Analytical Insight: Distinguishing Isomers
A common impurity in the synthesis of this compound is the N-Methyl isomer (N-Methyl-1-

(pyrazin-2-yl)piperidin-4-amine).

Problem: Both the Product (Gem-Methyl) and the Impurity (N-Methyl) have the exact same

formula (C₁₀H₁₆N₄) and identical Elemental Analysis values.

Solution: EA must be coupled with ¹H-NMR. The Gem-Methyl product shows a distinct

singlet (3H) for the methyl group on the quaternary carbon, whereas the N-Methyl isomer

shows a doublet or broad singlet coupled to the amine proton.

Experimental Protocols
Protocol A: Preparation of Sample for Elemental
Analysis (Critical Step)
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Rationale: The free base is hygroscopic and avidly absorbs atmospheric CO₂, skewing Carbon

and Nitrogen values. This protocol ensures data integrity.

Drying: Transfer 50 mg of the sample (Free Base or Salt) into a tared drying pistol.

Conditioning: Dry under high vacuum (< 0.1 mbar) at 40°C for 4 hours (Free Base) or 60°C

for 2 hours (Salt). Note: Do not exceed 45°C for the Free Base to avoid sublimation.

Sealing: If analyzing the Free Base, seal the sample in a pre-weighed tin capsule inside a

nitrogen-filled glovebox. The Salt form can be handled in ambient air if weighed rapidly (< 30

seconds).

Combustion: Analyze using a standard CHN combustion analyzer (e.g., PerkinElmer 2400

Series II) with combustion temperature set to 975°C to ensure complete pyrolysis of the

pyrazine ring.

Protocol B: Conversion to Dihydrochloride Salt (For
Stabilization)
Rationale: To convert the unstable oil/gum free base into a stable, characterizable solid.

Dissolution: Dissolve 1.0 g (5.2 mmol) of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine (Free

Base) in 10 mL of anhydrous Ethanol.

Acidification: Cool to 0°C. Dropwise add 2.5 equivalents of HCl (4M in Dioxane) under

stirring.

Precipitation: Add 20 mL of Diethyl Ether or MTBE to induce crystallization.

Filtration: Filter the white precipitate under inert atmosphere (Argon).

Validation: Perform EA on the dried solid. Target Chlorine content: 26.7% ± 0.5%.

Analytical Workflow Visualization
The following diagram illustrates the decision tree for characterizing this compound,

highlighting where Elemental Analysis fits into the validation matrix.
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Figure 1: Analytical validation workflow for 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine,

emphasizing the stability advantage of Route B (Salt Form).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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